![molecular formula C8H17NO2Si B14421291 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one CAS No. 83283-58-3](/img/structure/B14421291.png)
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one is a heterocyclic compound with the molecular formula C7H15NOSi. It is characterized by the presence of a pyrrolidinone ring substituted with a trimethylsilyl group.
Preparation Methods
The synthesis of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene under reflux conditions . The general reaction scheme is as follows:
2-Pyrrolidinone+Trimethylchlorosilane+Triethylamine→1-[(Trimethylsilyl)oxy]methylpyrrolidin-2-one
Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common reagents used in these reactions include phenyl disulfide for sulfenylation and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in different chemical reactions. The pyrrolidinone ring can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one can be compared with other similar compounds such as:
1-Trimethylsilyl-2-pyrrolidinone: Similar in structure but lacks the oxy-methyl group.
2-Pyrrolidinone: The parent compound without the trimethylsilyl substitution.
N-Trimethylsilyl pyrrolidine: Another derivative with different substitution patterns
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
83283-58-3 |
|---|---|
Molecular Formula |
C8H17NO2Si |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
1-(trimethylsilyloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-7-9-6-4-5-8(9)10/h4-7H2,1-3H3 |
InChI Key |
CVSOYOCYDUEZRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


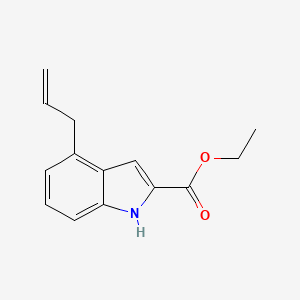
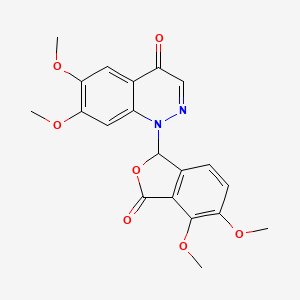
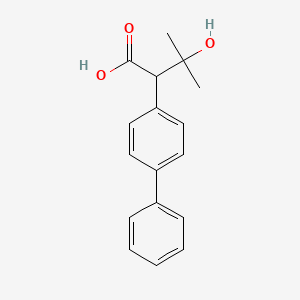

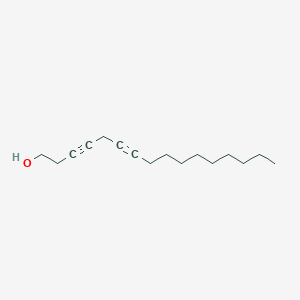


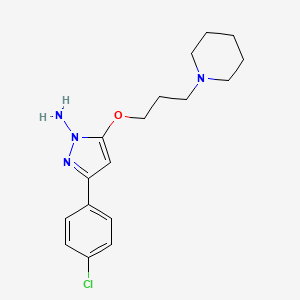

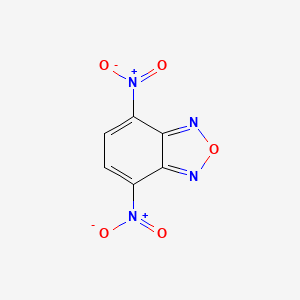
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
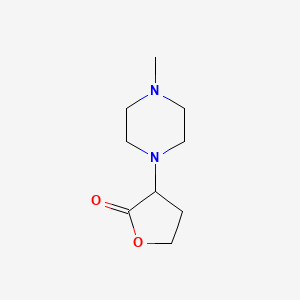
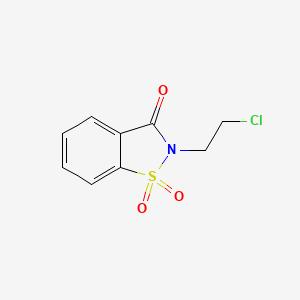
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
